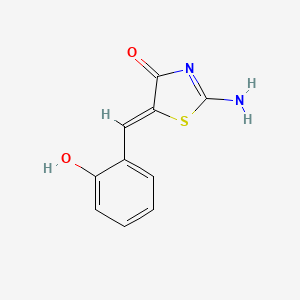![molecular formula C20H20N2O3 B5356786 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5356786.png)
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potential drug candidate for treating various metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.
Mechanism of Action
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide exerts its pharmacological effects by activating PPAR-alpha, a nuclear receptor that regulates lipid and glucose metabolism. By activating PPAR-alpha, this compound increases the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in both preclinical and clinical studies. These include:
- Improved lipid metabolism: this compound reduces plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels, while increasing high-density lipoprotein cholesterol levels.
- Reduced inflammation: this compound reduces the expression of pro-inflammatory cytokines and markers of inflammation in animal models and humans.
- Improved insulin sensitivity: this compound improves insulin sensitivity and glucose tolerance in animal models and humans.
- Reduced liver fat: this compound reduces liver fat content in animal models and humans with non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in lab experiments is its well-established pharmacological effects and mechanism of action. It is also relatively easy to synthesize and has good bioavailability. However, one limitation is that its effects may vary depending on the animal model used, and its safety and efficacy in humans are still being evaluated.
Future Directions
There are several future directions for the research and development of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. These include:
- Further clinical trials to evaluate its safety and efficacy in treating dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.
- Investigating its potential therapeutic effects on other metabolic disorders, such as obesity and metabolic syndrome.
- Exploring its mechanism of action in more detail and identifying novel targets for drug development.
- Developing new analogs of this compound with improved pharmacological properties and efficacy.
Synthesis Methods
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminobenzonitrile to form the final product, this compound.
Scientific Research Applications
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders. In preclinical studies, it has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity. Clinical trials have also demonstrated its efficacy in reducing triglycerides and improving other lipid parameters in patients with dyslipidemia.
properties
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h5-8,10-11,18H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDIMWBSOSNHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5356703.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5356708.png)
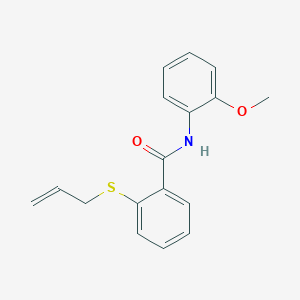
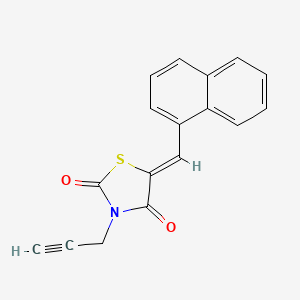
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356722.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5356726.png)
![N-ethyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5356750.png)
![4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine](/img/structure/B5356758.png)
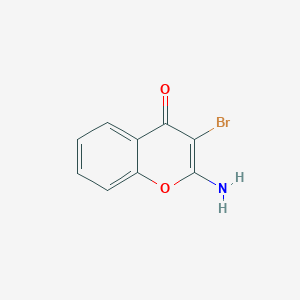
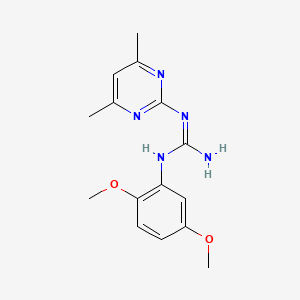
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine](/img/structure/B5356782.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)
